molecular formula C17H23BO4 B14044711 (1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester

(1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester

Cat. No.: B14044711
M. Wt: 302.2 g/mol
InChI Key: LIJRICDNUOEUBX-UHFFFAOYSA-N
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Description

(1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester typically involves the reaction of a cyclopropylboronic acid derivative with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The process can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into different boronic acid derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Palladium catalysts, such as palladium on carbon (Pd/C), are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to modify biomolecules, enabling the study of various biological processes. Its ability to form stable carbon-carbon bonds makes it useful in the development of bioconjugates and probes.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic applications. The ability to modify molecular structures using this compound can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the subsequent transmetalation and reductive elimination steps that lead to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Cyclopropylboronic acid pinacol ester
  • Methoxycarbonylphenylboronic acid pinacol ester

Uniqueness

(1-(3-(Methoxycarbonyl)phenyl)cyclopropyl)boronic acid pinacol ester is unique due to its specific structural features, which combine the reactivity of the cyclopropyl group with the stability of the pinacol ester. This combination enhances its utility in various chemical reactions and applications, making it a versatile and valuable compound in both research and industrial settings.

Properties

Molecular Formula

C17H23BO4

Molecular Weight

302.2 g/mol

IUPAC Name

methyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate

InChI

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)17(9-10-17)13-8-6-7-12(11-13)14(19)20-5/h6-8,11H,9-10H2,1-5H3

InChI Key

LIJRICDNUOEUBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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